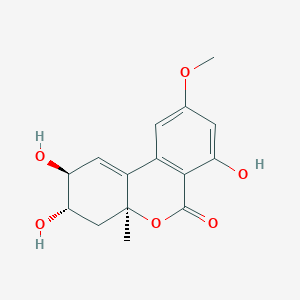
2-萘基异腈
描述
2-Naphthyl isocyanide, also known as 2-NI, is an aromatic isocyanate . It is formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate . It is widely employed in various scientific applications .
Synthesis Analysis
The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .Molecular Structure Analysis
The linear formula of 2-Naphthyl isocyanide is C10H7NCO . The molecular weight is 169.18 .Chemical Reactions Analysis
In scientific research, 2-Naphthyl isocyanide is employed as a reagent for organic synthesis, enabling the preparation of diverse compounds like 2-naphthyl isocyanates, 2-naphthyl isothiocyanates, and 2-naphthyl isonitriles . It also serves as an internal standard in spectroscopy, facilitating the quantification of other compounds .Physical And Chemical Properties Analysis
2-Naphthyl isocyanide is a solid substance . It has a boiling point of 83 °C/0.2 mmHg (lit.) and a melting point of 53-56 °C (lit.) .科学研究应用
基于异腈的多组分反应
异腈,包括2-萘基异腈,是有机反应中的关键中间体。它们的用途广泛,体现在其广泛的药理、工业和合成应用中。伊朗研究人员对异腈化学的发展做出了重大贡献,包括各种基于异腈的多组分反应(I-MCR)。这些反应使得能够合成具有显着药理和工业相关性的多种杂环和线性有机化合物。此外,异腈在合成有价值的肽和拟肽支架、酶固定化以及定制化特性的材料功能化方面发挥了至关重要的作用(Shaabani 等人,2020 年)。
杂环萘酰亚胺:治疗和诊断应用
与2-萘基异腈密切相关的萘酰亚胺化合物是关键的含氮芳香杂环。它们独特的结构能够与各种生物实体相互作用,从而导致广泛的药用应用。萘酰亚胺显示出作为抗癌剂的潜力,一些衍生物目前正在进行临床试验。它们还因其作为人工离子受体、荧光探针、细胞成像剂和实时离子与生物分子检测的诊断工具的作用而受到研究(龚等人,2016 年)。
萘酰亚胺衍生物:多功能治疗剂
萘酰亚胺由于其重要的药理学意义,可作为各种治疗剂的核心支架。这些化合物,包括2-萘基异腈衍生物,已显示出作为抗肿瘤、抗炎、抗抑郁、抗原生动物和抗病毒剂的有希望的活性。萘酰亚胺的平面环系统对其DNA嵌入至关重要,它影响细胞事件并导致多种治疗应用。与其他药效团的结构修饰和结合为药物和光化学剂的开发开辟了新途径(卡马尔等人,2013 年)。
作用机制
2-Naphthyl isocyanide, also known as 2-Isocyanonaphthalene, is a chemical compound with the empirical formula C11H7N . This compound has been employed in various scientific applications, including organic synthesis, spectroscopy, and analytical chemistry .
Target of Action
It is believed to function as an electron donor, readily providing electrons to other compounds .
Mode of Action
2-Naphthyl isocyanide’s mode of action is believed to involve electron donation. This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .
Biochemical Pathways
It is known to be involved in the oxidative metabolism of 2-naphthyl isothiocyanate in rat liver microsomes .
Result of Action
It is known to be formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate
Action Environment
It is known that the compound demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . This suggests that the compound’s action may be influenced by the solvent environment.
安全和危害
未来方向
The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint . This new isocyanide synthesis will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .
属性
IUPAC Name |
2-isocyanonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQDMRCHFQQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584409 | |
| Record name | 2-Isocyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10124-78-4 | |
| Record name | 2-Isocyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Naphthyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the unique reactivity features of 2-Naphthyl Isocyanide in chemical reactions?
A1: 2-Naphthyl Isocyanide demonstrates intriguing reactivity with dititanium dihydride complexes, leading to dinitrogen (N2) cleavage and subsequent multicoupling reactions. [] This reaction pathway highlights the potential of 2-Naphthyl Isocyanide in activating and functionalizing nitrogen, a process of significant interest in chemistry.
Q2: Can you elaborate on the role of 2-Naphthyl Isocyanide in dinitrogen activation?
A2: Studies have shown that when a dititanium dihydride complex reacts with an excess of 2-Naphthyl Isocyanide, it results in the cleavage of the N≡N bond. [] This process ultimately leads to the formation of a novel amidoamidinatoguanidinate complex, showcasing the ability of 2-Naphthyl Isocyanide to participate in intricate multi-component coupling reactions.
Q3: Are there any studies investigating the use of 2-Naphthyl Isocyanide in the synthesis of luminescent materials?
A3: Yes, research indicates that 2-Naphthyl Isocyanide serves as a valuable ligand in synthesizing luminescent cationic biscyclometalated iridium(III) complexes. [, ] These complexes exhibit promising photophysical properties, including efficient phosphorescence and good electrochemical stability, making them attractive candidates for applications in optoelectronic devices.
Q4: How does the structure of 2-Naphthyl Isocyanide influence the properties of the resulting iridium(III) complexes?
A4: Incorporating 2-Naphthyl Isocyanide as a ligand in iridium(III) complexes impacts their electrochemical and luminescent properties. [, ] Notably, these complexes display wide redox windows and tunable emission colors, ranging from blue to orange, depending on the specific cyclometalating ligands used in conjunction with 2-Naphthyl Isocyanide.
Q5: Beyond its synthetic applications, is 2-Naphthyl Isocyanide employed in any biological studies?
A5: Interestingly, 2-Naphthyl Isocyanide has been used as a substrate in a spectrophotometric assay developed to study the enzymatic activity of isocyanide hydratase (ICH) from Pseudomonas fluorescens. [] This research provides insights into the enzyme's catalytic mechanism and its structural features that contribute to substrate specificity.
Q6: What insights do computational studies provide regarding the reactions involving 2-Naphthyl Isocyanide?
A6: Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of reactions involving 2-Naphthyl Isocyanide, particularly in the context of dinitrogen activation and multicoupling reactions with dititanium dihydride complexes. [] These computational studies provide a deeper understanding of the reaction pathways and intermediates involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



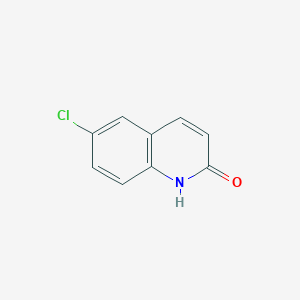


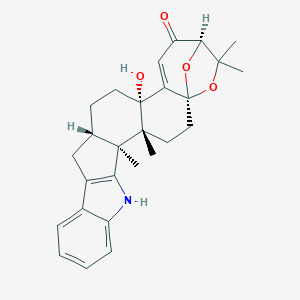
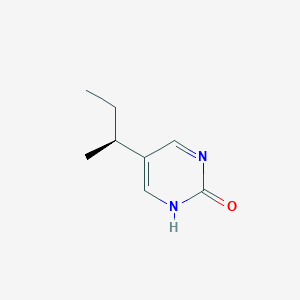
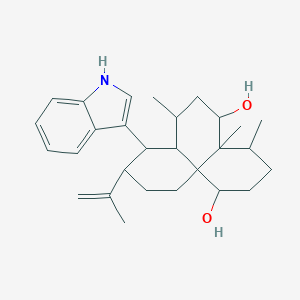
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)

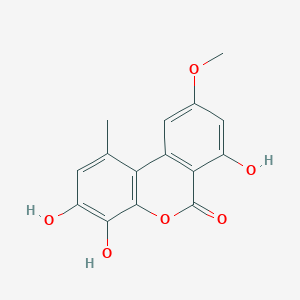

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
